molecular formula C25H18N6OS2 B5263631 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 332393-97-2

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5263631
CAS No.: 332393-97-2
M. Wt: 482.6 g/mol
InChI Key: YVNGCGGUODGXSP-UHFFFAOYSA-N
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Description

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a triazine ring, a thiadiazole ring, and an acetamide group

Scientific Research Applications

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with 5-phenyl-1,3,4-thiadiazol-2-ylamine in the presence of an appropriate coupling agent. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxyphenol: A UV absorber with similar structural features.

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(methoxy)phenol: Another UV absorber with a similar triazine core.

Uniqueness

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of its triazine and thiadiazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N6OS2/c32-20(26-25-31-29-23(34-25)19-14-8-3-9-15-19)16-33-24-27-21(17-10-4-1-5-11-17)22(28-30-24)18-12-6-2-7-13-18/h1-15H,16H2,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNGCGGUODGXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332393-97-2
Record name 2-((5,6-DI-PH-1,2,4-TRIAZIN-3-YL)THIO)-N-(5-PH-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

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